Methyl 4,5-dibromo-2-furoate
Overview
Description
Methyl 4,5-dibromo-2-furoate is a chemical compound related to the furan family, which is characterized by a five-membered aromatic ring containing an oxygen atom. The specific structure of methyl 4,5-dibromo-2-furoate includes two bromine atoms at the 4 and 5 positions of the furan ring, and a methyl ester group at the 2 position. This compound is of interest in organic synthesis and may serve as an intermediate in the preparation of various organic molecules.
Synthesis Analysis
The synthesis of related furan derivatives has been explored in several studies. For instance, the anodic oxidation of methyl 5-acetyl-2-furoate in methanol leads to various ring-opened diesters and lactones, which suggests potential pathways for the synthesis of dibromo derivatives through similar electrochemical methods . Additionally, controlled Birch reduction followed by esterification has been used to synthesize 5-substituted-2,5-dihydro-2-furoic acids, which could be adapted for the synthesis of dibromo derivatives . Furthermore, the palladium-catalyzed direct arylation of methyl 2-furoate with aryl bromides has been studied, indicating a possible route for the introduction of bromine atoms into the furan ring .
Molecular Structure Analysis
The molecular structure of methyl 4,5-dibromo-2-furoate would be expected to show the influence of the bromine substituents on the electronic and steric properties of the furan ring. The presence of the bulky bromine atoms could affect the reactivity of the compound and its interaction with other molecules. The spectroscopic properties of related compounds, such as large long-range coupling constants observed in the NMR spectra of cis- and trans-diastereoisomers of methyl 5-alkyl-2,5-dihydro-2-furoates, could provide insights into the conformational preferences of the dibromo derivative .
Chemical Reactions Analysis
The reactivity of furan derivatives can be significantly altered by the introduction of substituents. For example, the reaction of methyl 2,3-pentadienoate with bromine leads to a complex mixture of products, including brominated furanones . This suggests that methyl 4,5-dibromo-2-furoate could participate in various chemical reactions, such as nucleophilic substitutions or electrophilic additions, due to the presence of the bromine atoms. The compound could also undergo further functionalization through reactions at the ester group.
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 4,5-dibromo-2-furoate would be influenced by both the furan ring and the substituents. The presence of bromine atoms is likely to increase the molecular weight and boiling point compared to unsubstituted furan derivatives. The ester group could contribute to the solubility of the compound in organic solvents. The IR spectrum of related compounds shows two high absorption maxima near 1750 and 1730 cm^-1 due to the ester carbonyl group, which could also be expected in the spectrum of methyl 4,5-dibromo-2-furoate . The compound's reactivity and stability would be key factors in its handling and potential applications in organic synthesis.
Scientific Research Applications
Synthesis and Chemical Reactions
Methyl 4,5-dibromo-2-furoate is a versatile compound in organic chemistry, particularly in synthesis and chemical reactions. For instance, it is used in the palladium-catalyzed direct arylation with aryl bromides, yielding regioselective 5-arylfurans without decarboxylation, as demonstrated by Fu and Doucet (2011) (Fu & Doucet, 2011). Similarly, Fu et al. (2012) found that methyl 5-bromo-2-furoate is an effective alternative reagent for the synthesis of biheteroaryls in palladium-catalyzed direct arylation of heteroaromatics (Fu, Zhao, Bruneau, & Doucet, 2012).
Catalysis and Chemical Transformations
Methyl 4,5-dibromo-2-furoate also plays a role in catalysis and chemical transformations. Radhakrishnan et al. (2017) explored its use in the oxidative esterification of furfural, finding that it can be efficiently converted into useful products like methyl 2-furoate, which has applications in the flavor and fragrance industries (Radhakrishnan, Thiripuranthagan, Devarajan, Kumaravel, Erusappan, & Kannan, 2017). Additionally, Deng et al. (2014) reported on the oxidative esterification of 5-hydroxymethylfurfural and furfural to produce methyl 2-furoate using Cox Oy -N@C catalysts (Deng, Song, Cui, Du, & Fu, 2014).
Synthesis of Derivatives and Intermediates
Further, the compound is utilized in the synthesis of various derivatives and intermediates. Mndzhoian (1959) described a method for producing derivatives like 4,5-dimethyl-2-furoic acid from methyl 4-(chloromethyl)-5-methyl-2-furoate (Mndzhoian, 1959). Kuticheva, Pevzner, and Petrov (2015) synthesized methyl 5-acetyl-2-furoate through a series of chemical transformations, highlighting its potential as an intermediate in organic synthesis (Kuticheva, Pevzner, & Petrov, 2015).
Pharmaceutical and Biomedical Research
In the realm of pharmaceutical and biomedical research, the compound's derivatives show potential. Yamada et al. (1984) investigated the reduction products of methyl 5-nitro-2-furoate, revealing novel nitrofuran metabolites with potential implications in drug development (Yamada, Tatsumi, Kawazoe, & Yoshimura, 1984).
Environmental and Materials Science
Methyl 4,5-dibromo-2-furoate is also significant in environmental and materials science. For instance, Pacheco et al. (2015) described its use in the production of biobased terephthalic acid precursors, important in creating sustainable materials (Pacheco, Labinger, Sessions, & Davis, 2015).
Safety and Hazards
Methyl 4,5-dibromo-2-furoate is classified under the GHS07 hazard class . The associated hazard statements are H302, H315, H319, and H335, indicating that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261, P305+P351+P338, which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Mechanism of Action
Target of Action
Methyl 4,5-dibromo-2-furoate is a synthetic compound that has been studied for its potential antimicrobial properties . The primary target of this compound is the quorum sensing system of certain bacteria, such as Pseudomonas aeruginosa . Quorum sensing is a method of communication among bacteria that allows them to coordinate their behavior and gene expression based on population density .
Mode of Action
The compound interacts with the LasR receptor , a key component of the quorum sensing system in Pseudomonas aeruginosa . By binding to this receptor, Methyl 4,5-dibromo-2-furoate can potentially disrupt the normal functioning of the quorum sensing system, thereby inhibiting the formation of biofilms and the secretion of virulence factors .
Biochemical Pathways
The disruption of the quorum sensing system affects several biochemical pathways within the bacteria. These include pathways involved in biofilm formation and the production of virulence factors . The downstream effects of these disruptions can lead to a reduction in the bacteria’s ability to establish infections and resist antibiotic treatment .
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption and is bbb permeant . The compound’s lipophilicity (Log Po/w) is 2.39, indicating that it may have good membrane permeability .
Result of Action
The molecular and cellular effects of Methyl 4,5-dibromo-2-furoate’s action include the disruption of bacterial communication (quorum sensing), inhibition of biofilm formation, and reduction in the production of virulence factors . These effects can potentially make the bacteria more susceptible to antibiotic treatment and less able to establish infections .
Action Environment
The action, efficacy, and stability of Methyl 4,5-dibromo-2-furoate can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and distribution within the body . Additionally, factors such as pH and temperature can impact the compound’s stability and activity .
properties
IUPAC Name |
methyl 4,5-dibromofuran-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2O3/c1-10-6(9)4-2-3(7)5(8)11-4/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOPUTCGINQNRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(O1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399732 | |
Record name | Methyl 4,5-dibromo-2-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
54113-41-6 | |
Record name | Methyl 4,5-dibromo-2-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4,5-Dibromo-2-furancarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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